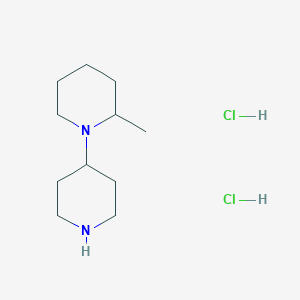
2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride
Descripción general
Descripción
2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride (2M1PPDC) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been used as a building block for the synthesis of other compounds, and it has also been studied for its potential applications in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Pharmacophoric Contributions in Antipsychotic Agents
Arylcycloalkylamines, including phenyl piperidines, represent key pharmacophoric groups in several antipsychotic drugs. Research has indicated that arylalkyl substituents, such as those found in 2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride, can enhance the potency and selectivity of binding affinity at D2-like receptors. This implies its potential application in designing agents with improved selectivity and potency for D2-like receptors, crucial in treating disorders like schizophrenia (Sikazwe et al., 2009).
Role in Nucleophilic Aromatic Substitution Reactions
The chemical structure of this compound suggests its potential role in nucleophilic aromatic substitution reactions. Studies on piperidine reactions with nitro-aromatic compounds reveal insights into reaction mechanisms that could be relevant for the synthesis of novel compounds, potentially useful in developing new materials or drugs with specific properties (Pietra & Vitali, 1972).
Anti-mycobacterial Activity
Piperazine derivatives, closely related to the structure of this compound, have shown potential anti-mycobacterial activity. This suggests the compound's structural motif might be leveraged in designing new anti-TB molecules, particularly against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. This highlights its potential application in addressing global health challenges posed by tuberculosis (Girase et al., 2020).
Therapeutic Potential in Various Diseases
Piperazine derivatives, including structures related to this compound, have been identified in a plethora of drugs with varied therapeutic uses such as antipsychotic, anticancer, and anti-inflammatory agents. This diverse range of activities suggests the compound's potential utility in drug discovery and development for treating various diseases, highlighting the flexibility and medicinal significance of the piperazine nucleus (Rathi et al., 2016).
Piperidine Alkaloids in Medicinal Chemistry
Piperidine alkaloids, to which this compound is structurally related, have garnered attention in medicinal chemistry for their broad therapeutic applications. This reflects the compound's potential in contributing to new therapeutic profiles and aiding in the discovery of drugs with high therapeutic efficacy. The extensive application of piperidine alkaloids in drug research underlines the importance of such structures in developing new pharmacotherapies (Singh et al., 2021).
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include 2-methyl-1-(piperidin-4-yl)piperidine dihydrochloride, are known to play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .
Análisis Bioquímico
Biochemical Properties
2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to interact with anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), acting as dual inhibitors . These interactions are crucial in the inhibition of kinase activity, which is essential in the regulation of cell growth and differentiation.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives have been reported to exhibit cytotoxic effects on cancer cells, indicating their potential in cancer therapy . The compound’s impact on cell signaling pathways, such as the inhibition of kinase activity, plays a crucial role in its therapeutic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition can lead to changes in gene expression, ultimately influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives maintain their stability under various conditions, ensuring consistent biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are crucial in understanding its overall biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-methyl-1-piperidin-4-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-4-2-3-9-13(10)11-5-7-12-8-6-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMUAUAVOVMPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1440163.png)

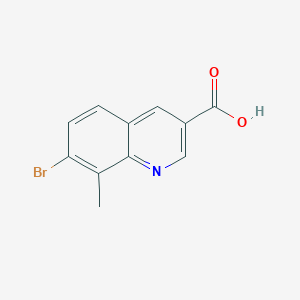
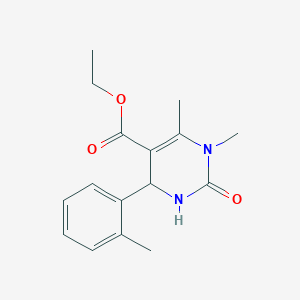


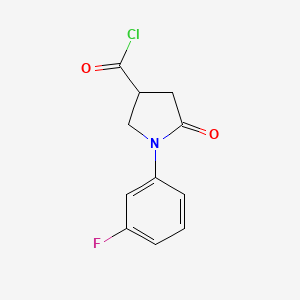
![{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1440172.png)

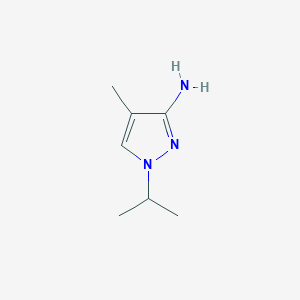
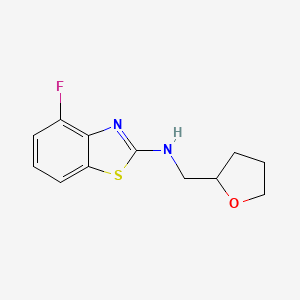
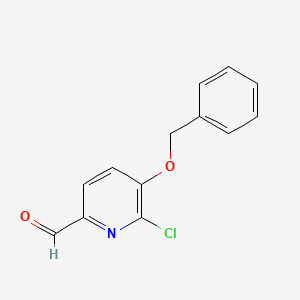
![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride](/img/structure/B1440182.png)
